Product packaging for 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol(Cat. No.:CAS No. 1190314-28-3)

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B3218980
CAS No.: 1190314-28-3
M. Wt: 179.13 g/mol
InChI Key: ZARFKBVVBJSLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is a high-value chemical scaffold for medicinal chemistry and anticancer drug discovery research. The pyrrolo[3,2-c]pyridine core is a privileged structure in drug development, recognized for its broad pharmacological potential and its presence in compounds evaluated as potent therapeutic agents . Researchers are particularly interested in this structural class for designing novel tubulin polymerization inhibitors. Such inhibitors target the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells . This mechanism is a promising strategy for developing new anticancer therapeutics, and derivatives based on this scaffold have demonstrated moderate to excellent antitumor activities against various human cancer cell lines, including cervical, gastric, and breast cancers . The nitro substituent on this scaffold provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for biological activity and drug-likeness. As a building block, it conforms to the principles of Lipinski's rule of five, indicating good potential for oral bioavailability in drug candidates . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B3218980 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 1190314-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)9-3-5(6)10(12)13/h1-3,9H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFKBVVBJSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol , NMR would be crucial in determining its predominant tautomeric form and analyzing its conformational dynamics. The compound can exist in several tautomeric forms, including the pyridinol form and the pyridone form. The precise chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule would provide definitive evidence for the existing equilibrium.

Table 1: Representative ¹H NMR Data for a Substituted 1H-pyrrolo[3,2-c]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.35 d 3.2
H-5 9.05 s -
H-7 7.71 s -
N-H 11.5 (broad) s -

Note: Data is illustrative and based on known shifts for similar heterocyclic systems. The exact values for this compound would be influenced by the electronic effects of the nitro and hydroxyl groups.

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. researchgate.netmdpi.com This technique would provide unequivocal evidence for the tautomeric form of This compound in the solid state, as well as detailed information on bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.netmdpi.com The hydroxyl and nitro groups, along with the N-H of the pyrrole (B145914) ring, are all capable of participating in hydrogen bonding, which would be a dominant feature of the crystal lattice. The planarity of the pyrrolopyridine ring system could also facilitate π-π stacking interactions.

Although a crystal structure for This compound has not been reported, a hypothetical dataset for a similar small organic molecule is presented below to illustrate the type of information obtained from such an analysis.

Table 2: Illustrative Single Crystal X-ray Diffraction Data

Parameter Value
Chemical Formula C₇H₅N₃O₃
Formula Weight 179.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 12.3
c (Å) 8.1
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 715.4
Z 4
Density (calculated) (g/cm³) 1.66

Note: These values are hypothetical and serve as an example of crystallographic parameters.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound , HRMS would confirm its molecular formula, C₇H₅N₃O₃, by matching the experimental mass to the calculated exact mass with a high degree of precision.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the molecule. nih.gov The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) and nitric oxide (NO). nih.govyoutube.com The fragmentation pathway would provide valuable structural information, helping to confirm the connectivity of the molecule. The loss of other small molecules, such as CO and HCN, from the heterocyclic core would also be expected.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₇H₆N₃O₃⁺ 180.0399
[M-NO₂]⁺ C₇H₅N₂O⁺ 133.0402
[M-NO₂-CO]⁺ C₆H₅N₂⁺ 105.0453

Note: These are predicted values based on the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For This compound , these techniques would be used to identify key structural features.

The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, the asymmetric and symmetric stretches of the nitro group, and various C=C, C-N, and C=N stretching vibrations within the aromatic rings. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. optica.orgacs.org

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H Stretching 3400-3200 (broad) Weak
N-H Stretching 3300-3100 Weak
C-H (aromatic) Stretching 3100-3000 Strong
C=C, C=N Ring Stretching 1650-1450 Strong
NO₂ Asymmetric Stretch 1560-1520 Moderate
NO₂ Symmetric Stretch 1360-1330 Strong
C-O Stretching 1260-1180 Moderate

Note: These are typical frequency ranges for the specified functional groups.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules by measuring their differential absorption or rotation of left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of stereocenters and studying chiral conformations.

This compound is an achiral molecule as it does not possess any stereocenters and does not have any elements of chirality. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only become applicable if the molecule were derivatized with a chiral moiety or if it were part of a larger, chiral supramolecular assembly.

Exploration of Molecular Mechanisms of Action and Biological Targets for 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol and Its Analogues

In Vitro Enzymatic Inhibition and Activation Studies

Derivatives of the pyrrolopyridine scaffold have demonstrated significant inhibitory activity against several classes of enzymes, including kinases, metabolic enzymes, and proteases.

Kinase Inhibition Profiles (e.g., FMS, FGFRs, ZAK)

The modulation of kinase activity is a key therapeutic strategy, particularly in oncology and inflammatory diseases. Pyrrolopyridine analogues have been identified as potent inhibitors of several kinases.

FMS Kinase (CSF-1R): The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family and is over-expressed in various cancers and inflammatory disorders. nih.gov A series of diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine were evaluated for their inhibitory effect against FMS kinase. Notably, compound 1r emerged as a highly potent inhibitor with an IC50 value of 30 nM, making it 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.govresearchgate.net In a broader screening against a panel of 40 kinases, compound 1r demonstrated high selectivity for FMS, with an 81% inhibition at a 1 µM concentration. nih.gov Its activity against other kinases like FLT3 (D835Y) and c-MET was significantly lower, with inhibition percentages of 42% and 40%, respectively, indicating a selectivity of over 33-fold for FMS. nih.gov This inhibition of FMS kinase translated to cellular activity, where compound 1r inhibited the growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. nih.govresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling through FGFRs is implicated in numerous human cancers. nih.gov While direct inhibition by 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is not documented, related structures have been explored. For instance, optimization of a hit compound from a c-Met inhibitor project led to the discovery of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR inhibitors. nih.gov Changing the scaffold from a 1H-pyrrolo[3,2-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine dramatically increased the binding activity against FGFR1. nih.gov

Other Kinases (ZAK, SYK, FLT3, PI3K): Analogues with related heterocyclic systems have shown activity against other kinases. For example, certain 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been developed as spleen tyrosine kinase (SYK) inhibitors. mdpi.com A methylpyrazole derivative within this series demonstrated potent inhibition of both SYK and FMS-like tyrosine kinase 3 (FLT3). mdpi.com Additionally, derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cellular growth and proliferation pathways. mdpi.com

Table 1: In Vitro Kinase Inhibition by Pyrrolopyridine Analogues
Compound/AnalogueTarget KinaseInhibitory Concentration (IC50)Reference
Compound 1r (pyrrolo[3,2-c]pyridine derivative)FMS30 nM nih.govresearchgate.net
Compound 1e (pyrrolo[3,2-c]pyridine derivative)FMS60 nM nih.govresearchgate.net
KIST101029 (pyrrolo[3,2-c]pyridine derivative)FMS96 nM nih.govresearchgate.net
Methylpyrazole derivative (pyrrolo[3,4-c]pyridin-3-one)SYK, FLT3Potent (Specific IC50 not stated) mdpi.com

Enzyme Inhibition in Metabolic Pathways (e.g., GlcN-6-P synthase, MurI, InhA, COX-2, AChE)

The pyrrolopyridine framework has also been utilized to target enzymes involved in crucial metabolic pathways, particularly in pathogens.

InhA Inhibition: Isoniazid, a primary anti-tuberculosis drug, functions by inhibiting InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis. mdpi.com In the search for new anti-tuberculosis agents, pyrrolo[3,4-c]pyridine-3-one derivatives were synthesized and identified as novel inhibitors of the InhA enzyme. mdpi.com The study found that the substitution pattern on a phenyl ring attached to the core was critical for activity, with unsubstituted or meta-substituted derivatives showing the highest potency. mdpi.com

Information regarding the inhibition of GlcN-6-P synthase, MurI, COX-2, or AChE by this compound or its close analogues is not prominently available in the reviewed literature.

Protease Inhibition Mechanisms (e.g., HIV-1 Integrase)

HIV-1 integrase is a validated target for antiretroviral therapy, and the development of inhibitors that can overcome resistance is crucial. nih.gov Bicyclic hydroxy-1H-pyrrolopyridine-triones have been developed as a new class of HIV-1 integrase inhibitors. nih.gov These compounds exhibit low micromolar inhibitory potencies and demonstrate selectivity for the strand transfer reaction over the 3'-processing step. nih.gov A representative inhibitor from this series, compound 5e , effectively retained its inhibitory activity against major raltegravir-resistant integrase mutants, highlighting its potential as a second-generation inhibitor. nih.gov The mechanism of these allosteric integrase inhibitors involves promoting the multimerization of the integrase protein, which in turn blocks the formation of the viral core during the late phase of HIV-1 replication. harvard.edu

Receptor-Ligand Interaction Studies and Receptor Modulation (e.g., S1PR2, GPR119)

Analogues of pyrrolopyridine have been investigated as modulators of G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.

Sphingosine 1-Phosphate Receptor 2 (S1PR2): S1PRs are a family of five GPCRs that regulate diverse biological functions. nih.gov By modifying a known S1PR2 ligand, a series of new ligands based on a 1H-pyrazolo[3,4-b]pyridine core were synthesized. nih.gov Among these, compounds 35a and 35b showed potent binding affinity for S1PR2, with IC50 values of 29.1 nM and 56.5 nM, respectively. nih.gov These compounds were highly selective for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5), for which their IC50 values were greater than 1000 nM. nih.gov

GluN2B-Containing NMDA Receptors: A series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are critical mediators of excitatory neurotransmission in the central nervous system. nih.gov Optimization of this series led to compounds with good in vitro potency and the ability to achieve significant receptor occupancy in vivo after oral administration. nih.gov

Modulation of Intracellular Signaling Pathways in in vitro Cellular Models

The interaction of pyrrolopyridine analogues with their molecular targets initiates downstream effects on intracellular signaling pathways, one of the most significant being the disruption of the microtubule network.

Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs. nih.govsemanticscholar.org A novel series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors to disrupt microtubule dynamics. nih.govsemanticscholar.org

These compounds were created using a "configuration-constrained" strategy, where the flexible cis-olefin bond of Combretastatin (B1194345) A-4 (CA-4) was replaced with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. semanticscholar.org This design proved effective, with most of the synthesized compounds showing potent antiproliferative activities against various cancer cell lines. nih.gov The most potent compound, 10t , which features an indolyl moiety, displayed IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cells. nih.govsemanticscholar.org

Further mechanistic studies confirmed that compound 10t acts as a potent inhibitor of tubulin polymerization. nih.govsemanticscholar.org Immunostaining assays in HeLa cells treated with 10t (at 0.12 µM) revealed a remarkable disruption of the microtubule network, causing the cells to become rounded. semanticscholar.org This disruption of microtubule dynamics leads to a significant arrest of the cell cycle in the G2/M phase and induces apoptosis. nih.govsemanticscholar.org Molecular modeling suggested that compound 10t binds to the colchicine (B1669291) site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org

Table 2: Antiproliferative and Tubulin Inhibition Activity of 1H-pyrrolo[3,2-c]pyridine Analogue 10t
CompoundActivityCell LineEffective Concentration (IC50)Reference
Compound 10tAntiproliferativeHeLa0.12 µM nih.govsemanticscholar.org
SGC-79010.15 µM nih.gov
MCF-70.21 µM nih.govsemanticscholar.org
Compound 10tTubulin Polymerization InhibitionIn vitro assayPotent at 3 µM and 5 µM nih.govsemanticscholar.org
Compound 10tMicrotubule DisruptionHeLaRemarkable at 0.12 µM semanticscholar.org

Cell Cycle Perturbation Analysis in Cultured Cells

Analysis of 1H-pyrrolo[3,2-c]pyridine derivatives has revealed their capacity to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. A notable analogue, compound 10t, which is a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, has been shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This effect is characteristic of compounds that interfere with microtubule dynamics. nih.gov

In a study using HeLa (cervical cancer) cells, treatment with compound 10t led to a significant, dose-dependent increase in the population of cells in the G2/M phase. nih.gov As detailed in the table below, the percentage of HeLa cells arrested in the G2/M phase increased from 3.8% in the control group to 67.3% at the highest concentration tested. nih.gov This arrest in the G2/M phase is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing mitosis and proceeding to cell division. nih.govyoutube.com

Table 1: Effect of Compound 10t on Cell Cycle Distribution in HeLa Cells

Treatment GroupPercentage of Cells in G2/M Phase
Control (0.1% DMSO)3.8%
Compound 10t (1x IC50)9.6%
Compound 10t (2x IC50)40.6%
Compound 10t (3x IC50)67.3%
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Induction of Apoptosis Pathways in Cellular Systems

The arrest of the cell cycle induced by 1H-pyrrolo[3,2-c]pyridine analogues is closely linked to the induction of programmed cell death, or apoptosis. nih.govacs.org Compounds that disrupt microtubule function are well-known inducers of apoptosis. tandfonline.commdpi.com The sustained mitotic arrest triggers internal cellular signals that initiate the apoptotic cascade. mdpi.com

For the analogue compound 10t, studies have confirmed its ability to significantly induce apoptosis in HeLa cells following cell cycle arrest. nih.govnih.gov While the precise apoptotic pathway for this specific analogue has not been fully detailed, the mechanism for tubulin-inhibiting agents is generally well-understood. Disruption of microtubule dynamics is a cellular stress signal that often leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govaacrjournals.orgresearchgate.net This pathway involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. nih.govresearchgate.net The disruption can lead to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, primarily caspase-3, which carries out the systematic dismantling of the cell. nih.govaacrjournals.org Some microtubule targeting agents have also been shown to influence the extrinsic (death receptor) pathway, for example by upregulating Death Receptor 5 (DR5). nih.gov

Identification and Validation of Molecular Targets through Biochemical and Biophysical Methods

The primary molecular target for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine analogues like compound 10t has been identified as tubulin. nih.govnih.gov Tubulin proteins are the fundamental building blocks of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov These analogues act as microtubule-targeting agents (MTAs) by binding to tubulin and inhibiting its polymerization into microtubules. nih.govtandfonline.com

Biochemical and biophysical methods have been crucial in validating this target:

Tubulin Polymerization Assay (Biochemical): This in vitro assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. Studies showed that compound 10t potently inhibits tubulin polymerization, with an efficacy comparable to the known colchicine-binding site inhibitor, combretastatin A-4 (CA-4). nih.gov

Immunofluorescence (Biophysical/Cell-based): This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells. Treatment of HeLa cells with compound 10t resulted in a significant disruption of the microtubule network, providing visual confirmation of its tubulin-targeting activity inside the cell. nih.gov

Molecular Docking (Biophysical/Computational): Computational modeling studies have suggested that compound 10t fits into the colchicine-binding site on β-tubulin. nih.govnih.gov The model indicates that the compound forms hydrogen bonds with key amino acid residues within this pocket, such as Thrα179 and Asnβ349, stabilizing the interaction and preventing the conformational changes necessary for microtubule formation. nih.gov

Other advanced biophysical techniques are widely used in drug discovery to confirm and characterize such interactions, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various forms of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govasm.org

Table 2: Methods for Target Identification and Validation

MethodTypeFinding for 1H-pyrrolo[3,2-c]pyridine Analogue (10t)
Tubulin Polymerization AssayBiochemicalPotent inhibition of tubulin assembly. nih.gov
ImmunofluorescenceBiophysical/Cell-basedRemarkable disruption of microtubule networks in cancer cells. nih.gov
Molecular DockingBiophysical/ComputationalBinds to the colchicine-binding site on tubulin. nih.gov

Mechanism of Action Against Pathogenic Microorganisms in in vitro Assays (e.g., antibacterial, antifungal, antimycobacterial)

The presence of a nitro group on the pyrrolopyridine scaffold is significant for its potential antimicrobial activity. Nitroaromatic compounds are a known class of antimicrobial agents that often function as prodrugs, requiring reductive activation within the target microorganism to exert their effect. encyclopedia.pubnih.govscielo.br

Antibacterial and Antimycobacterial Mechanism: The likely mechanism of action against bacteria, and particularly mycobacteria, involves the reduction of the nitro group by microbial nitroreductases. encyclopedia.pubscielo.brnih.gov In Mycobacterium tuberculosis, a key enzyme responsible for this activation is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. nih.govnih.govasm.orgnih.gov This enzymatic reduction generates reactive nitrogen species, including nitric oxide and other cytotoxic intermediates. nih.govnih.gov These reactive species can cause widespread damage to cellular macromolecules, including DNA and proteins, leading to cell death. nih.govencyclopedia.pub Some pyrrolopyridine derivatives have also been investigated as inhibitors of other essential mycobacterial enzymes like the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis and a validated drug target. nih.govacs.orgnih.govmdpi.com The dual potential of inhibiting essential enzymes and generating reactive nitrogen species makes these compounds promising candidates for antimycobacterial drug development. asm.orgacs.org

Antifungal Mechanism: The antifungal mechanism of nitro-heterocyclic compounds may differ. For some azole antifungal agents, the mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane. It has been proposed that the electron-withdrawing nitro group can facilitate a strong electrostatic interaction with the iron atom in the heme group of the enzyme, leading to potent inhibition. encyclopedia.pubnih.gov Various heterocyclic compounds, including those with pyrrole (B145914) and pyridine (B92270) rings, have demonstrated antifungal activity. nih.govresearchgate.netmdpi.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol Derivatives

Systematic Derivatization Strategies for SAR Exploration

The exploration of the chemical space around the 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol core involves several systematic derivatization strategies to build a comprehensive SAR. These strategies focus on modifying specific positions of the bicyclic scaffold to probe interactions with biological targets.

Key synthetic approaches for creating diverse libraries of 1H-pyrrolo[3,2-c]pyridine derivatives include:

Suzuki Cross-Coupling Reactions: A common and powerful method involves the palladium-catalyzed Suzuki cross-coupling reaction. This strategy is used to introduce a variety of aryl or heteroaryl groups at specific positions, typically after converting a position on the core scaffold to a halide (e.g., a bromo-derivative). This allows for the systematic evaluation of different aromatic substituents. semanticscholar.org

Mannich Reactions: One-pot, three-component Mannich reactions are employed to introduce aminomethyl functionalities. This involves reacting the parent pyrrolo[3,2-c]pyridine scaffold with formaldehyde (B43269) and a diverse range of secondary amines, leading to the synthesis of Mannich bases with various substituents. researchgate.netnih.gov

Amide and Urea Formation: The core can be functionalized with an amine, which then serves as a handle for creating series of diarylamides and diarylureas. This approach allows for the exploration of different aryl groups connected via linker chemistry, which can significantly influence target binding. nih.gov

N-Arylation: The nitrogen at the 1-position of the pyrrole (B145914) ring can be substituted with various groups. For instance, coupling with arylboronic acids can be used to install moieties like the 3,4,5-trimethoxyphenyl group, which is a key feature in some classes of tubulin inhibitors. semanticscholar.org

These derivatization strategies enable the creation of large, diverse libraries of compounds where substituents at different positions are systematically varied, providing a robust foundation for detailed SAR analysis.

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly sensitive to the nature and position of substituents on the core and its appended moieties. Studies on various analogs have elucidated clear trends that guide further drug design.

Antiproliferative Activity: In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the electronic properties of the substituent on the 6-aryl ring were found to be critical. tandfonline.com

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), on the para-position of the B-ring (the 6-aryl moiety) led to an increase in antiproliferative activity. tandfonline.com

Electron-Withdrawing Groups (EWGs): Conversely, when EWGs like fluoro (-F), chloro (-Cl), or nitro (-NO2) were introduced at the same para-position, the antiproliferative activities decreased. tandfonline.com

Positional Effects: The position of EDGs also had a significant impact. For methyl and methoxy substituents, the order of potency was generally ortho- < meta- < para-. tandfonline.com

The most potent compound in this series featured an indole (B1671886) moiety as the B-ring, demonstrating that extending the aromatic system can lead to superior activity. nih.gov

Kinase Inhibition: For derivatives designed as FMS kinase inhibitors, high potency was associated with specific, highly substituted arylurea and arylamide side chains. The most active compounds featured a 3,5-bis(trifluoromethyl)phenyl group and a 4-morpholino-3-(trifluoromethyl)phenyl group, respectively. tandfonline.com This indicates that for kinase inhibition, specific hydrophobic and hydrogen-bonding interactions driven by these complex substituents are key determinants of activity and selectivity. tandfonline.com

The table below summarizes the influence of various substituents on the antiproliferative activity of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cancer cell line, as reported by Wang et al. (2024).

Compound IDSubstituent (B-Ring)Substituent TypeIC₅₀ (µM) vs. HeLa Cells
10aPhenylUnsubstituted1.25
10d4-MethylphenylEDG (para)0.85
10h4-MethoxyphenylEDG (para)0.68
10l4-FluorophenylEWG (para)1.54
10m4-ChlorophenylEWG (para)1.87
10n4-NitrophenylEWG (para)2.12
10tIndol-6-ylHeterocycle0.12

Impact of Nitro and Hydroxyl Group Modifications on Biological and Chemical Properties

While direct studies on the systematic modification of the 3-nitro and 4-hydroxyl groups of the parent this compound are not extensively detailed in the literature, their roles can be inferred from fundamental chemical principles and related studies.

The hydroxyl group at the 4-position is a critical functional group capable of acting as both a hydrogen bond donor and acceptor. This property is fundamental for molecular recognition and binding to biological targets, such as the active sites of enzymes. nih.gov Modification of this group, for instance by O-alkylation to form a methoxy ether, would eliminate its hydrogen bond donating ability and alter its acceptor properties, which would be expected to have a profound impact on biological activity. Such a modification would also increase lipophilicity, affecting solubility and cell permeability. In studies of related heterocyclic analgesics, the removal of a hydroxyl group in favor of a methoxy group was found to be a preferable modification, highlighting the significant impact of this change. nih.gov

The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire pyrrolopyridine ring system. mdpi.com This electronic polarization can impact the pKa of other functional groups and the molecule's ability to participate in π-stacking or other electronic interactions with a target. The strong electron-withdrawing nature of the nitro group activates the scaffold for certain chemical reactions, such as nucleophilic attack at adjacent positions. mdpi.com From a biological standpoint, the presence of a nitro group can be detrimental to activity in some contexts; for example, a nitro substituent on an appended phenyl ring was shown to decrease the antiproliferative activity of pyrrolo[3,2-c]pyridine derivatives. tandfonline.com Modification or replacement of the nitro group with other electron-withdrawing or electron-donating groups would systematically probe the electronic requirements for activity.

Spatial and Electronic Requirements for Ligand-Target Interactions

Molecular modeling and docking studies have provided valuable insights into the spatial and electronic requirements for the interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with their biological targets.

For anticancer derivatives targeting tubulin, docking studies revealed a distinct binding mode within the colchicine (B1669291) site. semanticscholar.org The rigid 1H-pyrrolo[3,2-c]pyridine core acts as a scaffold, orienting the appended aryl rings into specific hydrophobic pockets. semanticscholar.orgtandfonline.com Key interactions observed for a highly potent derivative include:

Hydrogen Bonding: The molecule forms crucial hydrogen bonds with amino acid residues in the binding site, such as Thrα179 and Asnβ349. semanticscholar.org These interactions are critical for anchoring the ligand in the correct orientation.

Spatial Occupancy: The 1-(3,4,5-trimethoxyphenyl) "A-ring" and the 6-indolyl "B-ring" occupy distinct hydrophobic regions within the binding site, mimicking the interactions of known colchicine site inhibitors. semanticscholar.org The planarity and rigidity of the central scaffold are essential for maintaining the optimal geometry for these interactions. nih.gov

In the context of kinase inhibition, a common binding motif for heterocyclic inhibitors involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase. Docking studies on the closely related pyrrolo[2,3-b]pyridine scaffold as c-Met kinase inhibitors showed that the pyrrolopyridine core formed two hydrogen bonds with the backbone of Met1160 in the hinge region. tandfonline.com This type of interaction is a cornerstone of binding for many kinase inhibitors and represents a critical electronic requirement for this class of compounds.

Development of Pharmacophore Models and Ligand Design Principles

Based on the accumulated SAR and molecular modeling data, pharmacophore models and key ligand design principles for 1H-pyrrolo[3,2-c]pyridine derivatives can be established. A pharmacophore represents the essential spatial and electronic features required for biological activity.

For the design of potent tubulin inhibitors based on this scaffold, a pharmacophore model would include:

A rigid, planar heterocyclic core: The 1H-pyrrolo[3,2-c]pyridine scaffold is essential for correctly positioning the other pharmacophoric elements. semanticscholar.org

Two aromatic/hydrophobic regions (A and B rings): These are positioned at the 1- and 6-positions and are required to occupy specific hydrophobic pockets in the colchicine binding site.

A hydrogen bond donor/acceptor feature: This element is necessary to engage with key residues like Thrα179 or Asnβ349 in the target protein. semanticscholar.org

Key ligand design principles derived from these studies include:

Scaffold Rigidity: Employing a rigid core like 1H-pyrrolo[3,2-c]pyridine is an effective strategy to "lock" the molecule in its bioactive conformation, reducing the entropic penalty upon binding. nih.govsemanticscholar.org

Electronic Tuning of Substituents: The biological activity can be fine-tuned by modulating the electronic properties of substituents on appended aryl rings. For antiproliferative activity against certain cell lines, electron-donating groups in the para position are favored over electron-withdrawing groups. tandfonline.com

Target-Specific Interactions: For kinase inhibitors, incorporating functionalities capable of forming hydrogen bonds with the kinase hinge region is a critical design consideration. tandfonline.com For antimicrobials, derivatization to Mannich bases can confer potent activity. nih.gov

These principles, derived from systematic studies, provide a rational framework for the future design of novel and highly potent therapeutic agents based on the this compound scaffold.

Computational and Theoretical Chemistry Insights into 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For "3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol", DFT could provide significant insights into its electronic structure, reactivity, and potential tautomeric forms.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. The presence of a nitro group (-NO2), a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the pyrrolopyridine core, enhancing its electrophilicity. This increased electrophilicity makes the compound more susceptible to nucleophilic attack, a key aspect of its reactivity. Frontier molecular orbitals (HOMO and LUMO) analysis via DFT would quantify the electron-donating and accepting capabilities, respectively, and the HOMO-LUMO energy gap would be indicative of the molecule's kinetic stability and chemical reactivity.

Tautomerism: The "-ol" (enol) suffix in "this compound" suggests the potential for keto-enol tautomerism, where the hydroxyl group can exist in equilibrium with a keto form. DFT calculations are instrumental in predicting the relative stabilities of these tautomers in different environments (gas phase or solution). By calculating the Gibbs free energy of each tautomer, one can determine the predominant form under specific conditions. Studies on related heterocyclic systems, such as pyrazoles and pyridazinones, have successfully used DFT to rationalize the predominance of one tautomer over another. nih.govresearchgate.net For "this compound", this would be crucial for understanding its behavior in biological systems and for designing synthetic pathways.

Property Description Potential Insights from DFT
Electronic Structure Distribution of electrons within the molecule.Identification of electron-rich and -deficient centers, bond orders, and atomic charges.
Reactivity The tendency of the molecule to undergo chemical reactions.Prediction of sites for electrophilic and nucleophilic attack; understanding the influence of the nitro and hydroxyl groups.
Tautomerism Existence of structural isomers that are in dynamic equilibrium.Determination of the relative stabilities of the keto and enol forms of the compound.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.An indicator of chemical reactivity and kinetic stability.

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as "this compound", might interact with a biological target, typically a protein.

While no specific molecular docking studies for "this compound" have been published, the pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore in medicinal chemistry, often targeted at kinases. semanticscholar.org For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of the colchicine-binding site on tubulin. semanticscholar.orgnih.gov

A molecular docking study of "this compound" would involve:

Target Selection: Identifying a potential protein target, such as a kinase or another enzyme implicated in a disease pathway.

Binding Site Prediction: Defining the active site or binding pocket of the target protein.

Docking Simulation: Using a docking algorithm to place the ligand in the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis would focus on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nitro and hydroxyl groups of the compound would be expected to play a significant role in forming hydrogen bonds with protein residues.

Parameter Description Example from a Hypothetical Docking Study
Binding Affinity The strength of the binding interaction between the ligand and the target protein.A calculated binding energy of -8.5 kcal/mol, suggesting a potentially strong interaction.
Binding Mode The specific orientation and conformation of the ligand within the protein's active site.The pyrrolopyridine core forming hydrophobic interactions, with the nitro group and hydroxyl group acting as hydrogen bond donors/acceptors.
Key Interactions Specific amino acid residues involved in binding.Hydrogen bonds with residues such as Lys76, Asp184, and a pi-stacking interaction with Phe80.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static picture of the binding, MD simulations can assess the stability of the predicted ligand-protein complex and explore the conformational landscape of the ligand.

For "this compound", an MD simulation of its complex with a target protein (as identified through docking) would be valuable for:

Confirming Binding Stability: Assessing whether the ligand remains stably bound in the active site over the simulation time (typically nanoseconds to microseconds).

Analyzing Conformational Changes: Observing how the ligand and the protein adapt to each other's presence, which can reveal induced-fit mechanisms.

Calculating Binding Free Energy: Using methods like MM-PBSA or MM-GBSA to obtain a more accurate estimation of the binding affinity by considering the dynamic nature of the complex and solvent effects.

Studies on related pyrrolopyrimidine derivatives have used MD simulations to confirm the stability of ligand-protein interactions and to understand the contributions of specific residues to the binding energy.

Simulation Aspect Information Gained
Root Mean Square Deviation (RMSD) Stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF) Flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis Persistence of key hydrogen bonds throughout the simulation.
Binding Free Energy Calculation A more accurate prediction of the binding affinity.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, especially DFT, can be used to predict various spectroscopic properties of a molecule. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting experimental spectra.

For "this compound", DFT calculations could predict:

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to validate the structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. This helps in assigning the peaks in the experimental spectra to specific vibrational modes of the molecule, such as the N-O stretching of the nitro group or the O-H stretching of the hydroxyl group.

While specific predicted spectra for "this compound" are not available, the methodology has been successfully applied to a wide range of heterocyclic compounds. nih.gov

Spectroscopic Property Computational Method Application
¹H and ¹³C NMR Chemical Shifts DFT with GIAO methodStructural verification and interpretation of experimental NMR spectra.
Vibrational Frequencies (IR/Raman) DFT frequency calculationsAssignment of spectral bands to specific molecular vibrations.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process.

Starting with "this compound" as a lead compound or a fragment, a virtual library of novel derivatives could be designed by adding various substituents at different positions of the pyrrolopyridine core. These derivatives would then be screened in silico using methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) models. The goal would be to identify derivatives with improved binding affinity, selectivity, and pharmacokinetic properties.

The design of such a virtual library would systematically explore the chemical space around the parent scaffold. For example, the nitro group could be replaced with other electron-withdrawing groups, and the hydroxyl group could be modified to explore different hydrogen bonding patterns. This approach has been successfully used for other pyrrolopyridine scaffolds to design novel inhibitors.

Computational Step Description Objective
Scaffold Selection Using "this compound" as the starting point.To explore the potential of the pyrrolopyridine core.
Virtual Library Generation Creating a large set of derivatives by adding or modifying functional groups.To systematically explore the structure-activity relationship.
High-Throughput Virtual Screening Docking the entire library against a biological target.To quickly identify potential hits from a large number of compounds.
Hit Optimization Further computational analysis (e.g., MD simulations) of the most promising candidates.To refine the lead compounds for improved properties.

Advanced Analytical Methodologies for Research Applications of 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol and for its isolation from reaction mixtures. A reverse-phase HPLC (RP-HPLC) method is typically favored for polar aromatic compounds.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from impurities and starting materials. A C18 stationary phase is a common starting point due to its hydrophobicity, which is suitable for retaining aromatic molecules like this compound. The mobile phase composition, typically a mixture of an aqueous component (often with a pH-modifying additive like formic or trifluoroacetic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol, is adjusted to achieve the desired retention time and resolution. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with a range of polarities.

Detection is commonly performed using a UV-Vis detector. The wavelength for monitoring is selected based on the compound's UV absorbance maxima, which for a nitroaromatic heterocyclic system is typically in the range of 230-380 nm. For purity assessment, the peak area percentage of the main compound is calculated to determine its relative purity. For preparative isolation, the same principles are applied on a larger scale to collect the fraction containing the pure compound.

Table 1: Exemplary HPLC Method Parameters for Purity Analysis

Parameter Value / Description
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Hypothetical Retention Time | 7.8 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Research Matrices

For the sensitive and selective quantification of this compound in complex biological matrices such as in vitro enzymatic reaction mixtures or cell lysates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

The LC method is developed to rapidly separate the analyte from matrix components that could cause ion suppression. A fast gradient on a shorter C18 column is often sufficient. The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation.

For this compound (exact mass: approx. 179.033 Da), electrospray ionization (ESI) would be a suitable ionization technique. In positive ion mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 180.0. In negative ion mode, it would be the deprotonated molecule [M-H]⁻ at m/z 178.0. The choice of polarity depends on which provides a more stable and intense signal. Fragmentation of the precursor ion would yield characteristic product ions; for instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Sample preparation is critical and typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation to remove the bulk of proteins from cell lysates or reaction mixtures.

Table 2: Proposed LC-MS/MS Parameters for Quantification

Parameter Value / Description
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 180.0
Product Ion (Q3) m/z 134.0 (Hypothetical, corresponding to [M+H-NO₂]⁺)
Dwell Time 100 ms
Collision Energy Optimized for maximum product ion intensity
Sample Preparation Protein precipitation with acetonitrile (1:3 v/v)

| Limit of Quantification | Expected in the low ng/mL or high pg/mL range |

Capillary Electrophoresis and Other Separation Techniques for Advanced Characterization

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, making it a powerful tool for advanced characterization and purity verification. CE separates molecules based on their charge-to-size ratio in an electric field. This technique provides very high separation efficiency and requires minimal sample and solvent consumption.

For a molecule like this compound, which possesses both an acidic phenolic hydroxyl group and a basic pyridine (B92270) nitrogen, Capillary Zone Electrophoresis (CZE) would be the most common mode. The separation is highly dependent on the pH of the background electrolyte (BGE). At low pH, the pyridine nitrogen will be protonated, and the compound will migrate as a cation. At high pH, the hydroxyl group will be deprotonated, and it will migrate as an anion. By carefully selecting the BGE pH, one can optimize the separation from neutral or differently charged impurities. nih.govsae.org

Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and characterization capabilities, confirming the identity of peaks observed during separation. osti.gov This method is particularly useful for analyzing small quantities of polar compounds and can reveal impurities that may co-elute with the main peak in HPLC. sae.orgosti.gov

Electrochemical Methods for Redox Property Characterization Relevant to Biological Activity

Electrochemical methods are valuable for characterizing the redox properties of this compound. The presence of the nitroaromatic group makes this compound a prime candidate for such analysis, as the nitro group is electrochemically active and its reduction can be related to mechanisms of biological activity or toxicity.

Cyclic Voltammetry (CV) is a widely used technique to investigate redox behavior. In a typical CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. For a nitroaromatic compound, the voltammogram would typically show an irreversible reduction peak corresponding to the reduction of the nitro group (NO₂) to a nitroso (NO) or hydroxylamine (B1172632) (NHOH) group.

The potential at which this reduction occurs provides thermodynamic information about the process and can be correlated with the compound's electron-accepting ability. This information is relevant as the biological activity of many nitroaromatic compounds is linked to their reductive activation within cells. The analysis can be performed in aqueous or non-aqueous solvents with a supporting electrolyte to provide conductivity.

Table 3: Hypothetical Cyclic Voltammetry Data

Parameter Value / Description
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte 0.1 M Phosphate Buffer (pH 7.4)
Scan Rate 100 mV/s
Cathodic Peak Potential (Epc) -0.65 V (vs. Ag/AgCl)

| Process | Irreversible reduction of the nitro group |

Future Perspectives and Research Applications of the 3 Nitro 1h Pyrrolo 3,2 C Pyridin 4 Ol Scaffold

Design and Synthesis of Next-Generation Chemical Probes Based on the Scaffold

The structure of 3-nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is particularly well-suited for the rational design of sophisticated chemical probes to investigate complex biological systems. The pyrrolopyridine core is a "privileged structure," found in numerous kinase inhibitors and other biologically active agents, suggesting its inherent ability to bind to important protein targets. nih.govrsc.org The hydroxyl group at the 4-position and the reactive nitro group at the 3-position serve as versatile chemical handles.

Future research could focus on leveraging these handles for the covalent attachment of various reporter tags. For instance:

Fluorescent Probes: The hydroxyl group can be etherified or esterified with a linker attached to a fluorophore (e.g., fluorescein, rhodamine). This would enable researchers to visualize the subcellular localization of the scaffold and its potential biological targets using advanced microscopy techniques.

Affinity Probes: Conjugation of the scaffold to an affinity tag, such as biotin, would facilitate affinity purification-mass spectrometry (AP-MS) experiments. Such probes would be instrumental in "pull-down" assays to identify and isolate specific protein binding partners from cell lysates, thereby de-convoluting the compound's mechanism of action.

Photoaffinity Labels: The scaffold could be modified with photo-reactive groups (e.g., diazirines, benzophenones) to create photoaffinity probes. Upon UV irradiation, these probes would form covalent bonds with their target proteins, allowing for irreversible and precise identification of binding sites.

The design strategy could employ techniques like "scaffold hopping" and "molecular hybridization," which have been successfully used for other pyrrolopyrimidine-based inhibitors to optimize binding affinity and selectivity. mdpi.comresearchgate.net

Potential for Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Academic Research

Combinatorial chemistry, coupled with high-throughput screening (HTS), remains a cornerstone of modern drug discovery. The this compound scaffold is an excellent candidate for inclusion as a core building block in combinatorial libraries for academic and industrial research. The challenge in drug discovery often lies in synthesizing novel scaffolds that are not overly complex but possess the potential for diverse biological activity. nih.gov

The synthetic pathways established for related pyrrolopyridine derivatives demonstrate that the core can be assembled efficiently, and its functional groups can be systematically modified. researchgate.netnih.gov A research program could be envisioned where the this compound core is used as a template. A library could be generated by:

Diversifying the N-1 position of the pyrrole (B145914) ring: Alkylation or arylation at this position.

Modifying the hydroxyl group at C-4: Creation of an ether or ester library.

Transforming the nitro group at C-3: Reduction to an amine followed by acylation or sulfonylation with a diverse set of building blocks.

Such a library, containing hundreds or thousands of unique analogs, could then be screened against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions, to identify novel hit compounds for further development.

Exploration as a Versatile Synthetic Intermediate for Diverse Heterocyclic Systems

Beyond its direct use, this compound is a valuable synthetic intermediate for accessing more complex and diverse heterocyclic architectures. The functional groups on the scaffold provide multiple reaction vectors for chemical elaboration.

Key transformations could include:

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation that opens up a vast landscape of subsequent chemical reactions. This amine can serve as a nucleophile or be diazotized. For example, it could be used as a handle to construct a third fused ring, leading to novel tricyclic systems.

Functionalization of the Hydroxyl Group: The phenol-like hydroxyl group can be readily converted into an ether or ester. Alternatively, it can be transformed into a triflate, a highly effective leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or alkyl substituents at the 4-position.

Electrophilic Aromatic Substitution: The pyrrole ring is typically electron-rich and susceptible to electrophilic substitution at the C-2 position, allowing for the introduction of halogens, acyl groups, or other functionalities.

These synthetic pathways would enable chemists to use this compound as a foundational block to build a range of novel heterocyclic compounds with unique three-dimensional shapes and properties for biological testing.

Unraveling Novel Biological Mechanisms and Target Interactions

While the specific biological targets of this compound are unknown, the broader class of pyrrolopyridines has been associated with a wide range of biological activities. nih.gov Derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have been developed as potent inhibitors of several important enzyme families, including:

Protein Kinases: Such as B-RAF, FGFR, and FMS kinase, which are critical targets in oncology. nih.govnih.govrsc.orgmdpi.com

Tubulin: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.orgnih.gov

Contribution to the Development of New Research Tools in Chemical Biology

The culmination of the perspectives described above points to the significant potential of the this compound scaffold to contribute to the chemical biology toolbox. Chemical biology relies on the use of small molecules to perturb and study biological processes in living systems.

By leveraging its synthetic tractability and inherent biological potential, this scaffold could be developed into:

Selective Inhibitors: Through structure-activity relationship (SAR) studies, derivatives could be optimized to create highly potent and selective inhibitors for specific biological targets discovered through screening. nih.govrsc.org

Molecular Glues or Degraders: The scaffold could serve as a foundational piece for designing more complex molecules like proteolysis-targeting chimeras (PROTACs). A PROTAC based on this scaffold would link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This is a cutting-edge therapeutic modality, and new scaffolds are in high demand. mdpi.com

Pharmacological Chaperones: For diseases caused by protein misfolding, derivatives could be designed to bind to and stabilize the correct protein conformation, restoring its function.

In essence, the this compound scaffold is not merely a single compound but a gateway to a new class of molecular tools that can be tailored to ask specific biological questions and address unmet medical needs.

Q & A

Q. What are the standard synthetic routes for 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization and nitration steps. For example, pyrrolo-pyridine cores are functionalized via electrophilic substitution, followed by nitration using nitric acid/sulfuric acid mixtures. Intermediates are characterized using 1H/13C NMR (to confirm regioselectivity) and HPLC-MS (to assess purity). Key spectral markers include aromatic proton shifts (δ 8.5–9.5 ppm) and nitro group vibrations (~1,520 cm⁻¹ in FTIR) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography resolves the nitro group’s position and hydrogen bonding (e.g., O–H···O interactions in the crystal lattice) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 208.0572 for C₇H₅N₃O₃).
  • UV-Vis spectroscopy identifies π→π* transitions (λmax ~270–300 nm) .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Work in a fume hood to avoid inhalation of nitro compound vapors.
  • Store in a cool, dry environment away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the nitration step to minimize byproducts?

Methodological Answer:

  • Control reaction temperature : Maintain ≤0°C to reduce polysubstitution.
  • Use mixed acids : Adjust HNO₃/H₂SO₄ ratios (e.g., 1:3 v/v) to enhance regioselectivity.
  • Monitor reaction progress : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track nitro intermediate formation .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-validate techniques : Compare NMR coupling constants (e.g., 3JHH for aromatic protons) with X-ray-derived dihedral angles.
  • Dynamic NMR experiments : Assess rotational barriers of substituents to explain splitting anomalies.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HCT-116, IC₅₀ determination).
  • Target engagement studies : Perform kinase inhibition screens (e.g., EGFR, BRAF) with ATP-competitive assays.
  • SAR analysis : Compare activity with analogs (e.g., 3-amino or 3-fluoro derivatives) to identify critical functional groups .

Q. How can researchers mitigate solubility issues during biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
  • Prodrug derivatization : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.